6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride
Description
6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile hydrochloride is a heterocyclic compound featuring a fused pyrazino-pyrimidine core with a cyano substituent at position 9 and a hydrochloride salt. This structure combines a bicyclic nitrogen-rich system with electron-withdrawing groups (6,8-dioxo and cyano), which may influence its physicochemical properties and biological activity. The hydrochloride salt form enhances solubility, a critical factor for pharmaceutical applications .
Properties
IUPAC Name |
6,8-dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-5-6-4-10-1-2-12(6)8(14)11-7(5)13;/h10H,1-2,4H2,(H,11,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMJBMFUFZWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=O)NC2=O)C#N)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride typically involves multiple steps, starting with the formation of the pyrazino[1,2-c]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, and its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The compound’s pyrazino[1,2-c]pyrimidine core distinguishes it from similar heterocyclic systems. Key structural analogs include:
Key Observations :
- The pyrazino-pyrimidine core in the target compound is less common than thieno-pyrimidine or imidazo-pyridine systems, which are well-studied in drug discovery .
- The cyano group at position 9 is structurally analogous to the cyano substituent in ’s imidazo-pyridine derivative. Such groups often enhance binding affinity through dipole interactions .
- The hydrochloride salt improves solubility compared to free bases, similar to patented crystalline forms (e.g., ) and pharmaceutical impurities () .
Physicochemical Properties
Hydrochloride Salt vs. Free Bases :
- The hydrochloride form of the target compound likely increases aqueous solubility, a feature critical for bioavailability. This aligns with trends observed in ’s ofloxacin derivatives, where salt forms optimize drug delivery .
- Melting Points : Pyrazolo[1,2-a]pyridazine derivatives () exhibit melting points ranging from oils to solids (e.g., 243–245°C for ’s compound). The hydrochloride salt may elevate the target’s melting point due to ionic interactions .
Spectroscopic Characterization :
- NMR and IR Data: Structural analogs in and rely on ¹H/¹³C NMR and IR for confirmation. The target’s cyano group would show a characteristic ~2200 cm⁻¹ IR peak, while the pyrimidine dioxo groups may display carbonyl stretches near 1700 cm⁻¹ .
Pharmacological Potential
While direct activity data for the target compound are absent, structural parallels suggest possible therapeutic directions:
- Anticancer Activity: Thieno-quinolines () inhibit MCF-7 cells via dose/time-dependent mechanisms. The target’s electron-withdrawing groups (cyano, dioxo) may similarly interfere with cancer cell proliferation .
- Cardiovascular/Pulmonary Applications: ’s thieno-pyrimidines target these disorders. The target’s solubility and heterocyclic core may support analogous applications .
Biological Activity
The compound 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile; hydrochloride is a member of the pyrazino[1,2-c]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile typically involves multi-step reactions that include cyclization and functionalization processes. The compound features a pyrazino-pyrimidine core structure that is known to exhibit various pharmacological properties.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile; hydrochloride |
Anticancer Activity
Research indicates that compounds with similar structures to 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine have shown significant anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : In vitro studies demonstrated that related pyrimidine derivatives exhibited potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549), with IC50 values in the low micromolar range .
Antimicrobial Properties
The pyrazino-pyrimidine derivatives have also been investigated for their antimicrobial properties:
- Activity Spectrum : They have shown efficacy against both bacterial and fungal strains.
- Research Findings : A study highlighted that certain derivatives displayed higher antibacterial activity compared to standard antibiotics .
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may possess neuroprotective properties:
- Anti-Alzheimer’s Potential : Some derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. For example, one study reported an IC50 value of 90.1 µM for a related compound in inhibiting AChE .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of these compounds:
- Evaluation Methods : Various assays (e.g., DPPH scavenging) have been employed to assess the antioxidant capacity.
- Findings : Compounds similar to 6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine showed promising results in enhancing total antioxidant capacity .
Comparative Biological Activities
To provide a clearer understanding of the biological activities associated with this compound and its derivatives, the following table summarizes key findings from recent studies:
Q & A
Q. Table 1: Example Reaction Yields from Analogous Syntheses
| Reaction Condition | Intermediate Yield | Final Product Purity |
|---|---|---|
| Acetic anhydride reflux (110°C) | 68% | 95% (HPLC) |
| Formic acid (100°C, 12 hrs) | 72% | 92% (HPLC) |
Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks to confirm the tetrahydropyrazine ring, carbonyl groups (δ ~160-170 ppm for C=O), and nitrile (C≡N, δ ~110-120 ppm). Compare shifts to structurally similar compounds .
- IR spectroscopy : Identify key absorptions for C=O (1690–1710 cm⁻¹), C≡N (2200–2250 cm⁻¹), and N–H stretches (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]+) with ≤2 ppm mass accuracy. For example, a compound with C₁₀H₈ClN₃O₂ would yield an exact mass of 253.0254 .
Q. Table 2: Example Spectral Data for Analogous Compounds
| Technique | Key Peaks/Data | Reference Compound |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.49 (s, CH3), δ 11.7 (s, NH) | |
| IR (KBr) | 2200 cm⁻¹ (C≡N), 1696 cm⁻¹ (C=O) |
Advanced Question: How to resolve discrepancies in reaction yields when varying acid catalysts in the cyclization step?
Methodological Answer:
Contradictions in yield often stem from:
- Catalyst selectivity : Strong acids (e.g., HCl) may protonate the nitrile group, leading to side reactions. Use weaker acids (e.g., formic acid) or buffer systems to control protonation states .
- Reaction monitoring : Employ in-situ techniques like FT-IR or LC-MS to track intermediate formation. For example, unexpected byproducts (e.g., hydrolyzed nitriles) can be identified via LC-MS at m/z +18 (water adducts) .
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst concentration). For instance, a 2³ factorial design can optimize yield while minimizing impurities .
Advanced Question: What advanced analytical techniques are recommended for studying the hydrochloride salt's stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via:
- X-ray Powder Diffraction (XRPD) : Detect polymorphic transitions or hydrate formation .
- Thermogravimetric Analysis (TGA) : Quantify water loss or decomposition above 150°C .
- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants using HPLC-PDA. For example, a degradation product with λmax ~270 nm suggests aromatic ring oxidation .
Q. Table 3: Stability Data for Hydrochloride Salts (Analogous Compounds)
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| High humidity | Hydrate formation | XRPD |
| Elevated temperature | Dehydration (TGA mass loss) | TGA |
Advanced Question: How can computational methods aid in predicting the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Compare the compound’s structure to known inhibitors (e.g., pyrido[1,2-a]pyrimidines) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Asp86 in kinase targets) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability. For example, a logP >3 may indicate poor aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
